Novokinin - 358738-77-9

Novokinin

Catalog Number: EVT-277681
CAS Number: 358738-77-9
Molecular Formula: C39H61N11O7
Molecular Weight: 796.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Novokinin (Arg-Pro-Leu-Lys-Pro-Trp) is a synthetic hexapeptide initially designed based on the structure of Ovokinin (2-7), a naturally occurring vasorelaxing peptide derived from ovalbumin. [, , ] Novokinin exhibits high affinity and selectivity for the Angiotensin II Type 2 Receptor (AT2R). [, , ]

While Angiotensin II exerts its effects through two G-protein coupled receptors, the Angiotensin II Type 1 Receptor (AT1R) and the AT2R, Novokinin specifically targets the AT2R. [, ] The AT2R is often considered to provide a protective counterbalance to the effects of the AT1R, which is known to be pro-inflammatory. [, ] Novokinin acts as an agonist of the AT2R, mimicking the effects of Angiotensin II at this specific receptor subtype. [, , ]

This specificity for the AT2R makes Novokinin a valuable tool in scientific research, particularly in investigating the physiological and pathological roles of the AT2R in various systems, including the cardiovascular, nervous, and immune systems. [, , , ] Furthermore, Novokinin has been studied for its potential therapeutic applications in various disease models, including hypertension, diabetes, and inflammatory conditions. [, , , , ]

Ovokinin(2–7)

    Compound Description: Ovokinin(2–7) (FRADHPFL) is a naturally occurring heptapeptide isolated from chymotryptic digests of ovalbumin. It exhibits vasorelaxing properties [].

    Relevance: Ovokinin(2–7) is the parent molecule from which novokinin was designed. Novokinin, based on the sequence of ovokinin(2–7), retains the vasorelaxing properties but demonstrates a more potent and selective binding affinity for AT2R [, , ].

Angiotensin II

    Compound Description: Angiotensin II is an octapeptide hormone that plays a crucial role in the renin-angiotensin system (RAS) []. It exerts its physiological effects by binding to two primary receptor subtypes: angiotensin II type 1 receptor (AT1R) and angiotensin II type 2 receptor (AT2R) [].

    Relevance: Angiotensin II is an endogenous ligand for both AT1R and AT2R []. While novokinin selectively activates AT2R, understanding the overall effects of angiotensin II helps contextualize the specific actions of AT2R agonism [, , ].

Losartan

    Compound Description: Losartan is a widely used antihypertensive drug that acts as an antagonist of AT1R [, , ].

    Relevance: Losartan serves as a pharmacological tool to differentiate the effects mediated by AT1R from those of AT2R, which novokinin targets [, , ]. Comparing the actions of these two compounds helps elucidate the distinct roles of AT1R and AT2R in various physiological processes, including blood pressure regulation and inflammation [, , ].

PD123319

    Compound Description: PD123319 is a selective AT2R antagonist commonly used in research to block the effects mediated by AT2R [, , , ].

    Relevance: PD123319 is instrumental in confirming if the observed effects of novokinin are specifically mediated by AT2R activation [, , ]. By blocking AT2R with PD123319, researchers can ascertain the involvement of this receptor in the physiological responses elicited by novokinin [, , ].

CAY-10441

    Compound Description: CAY-10441 is a selective antagonist of the IP receptor, which is the primary receptor for prostaglandin I2 (PGI2) [].

    Relevance: CAY-10441 was used to investigate the downstream signaling pathways activated by novokinin. Studies showed that CAY-10441 blocked the antihypertensive and vasorelaxing effects of novokinin, suggesting that these activities are mediated by the AT2 receptor followed by the PGI2-IP receptor pathway [].

Prostaglandin I2 (PGI2)

    Compound Description: Prostaglandin I2 (PGI2), also known as prostacyclin, is a potent vasodilator and inhibitor of platelet aggregation [].

    Relevance: Research suggests that the vasorelaxing and hypotensive activities of novokinin are mediated by the AT2 receptor, followed by the PGI2-IP receptor pathway []. Thus, understanding the role of PGI2 is crucial in comprehending the full spectrum of novokinin's pharmacological actions.

Source and Classification

Novokinin was synthesized based on the structure of ovokinin, a peptide obtained from ovalbumin. Its classification falls under peptide hormones, specifically those that interact with the renin-angiotensin system. It is categorized as an AT2 receptor agonist, which distinguishes it from other peptides that may target different receptors within the same system.

Synthesis Analysis

Methods and Technical Details

The synthesis of Novokinin employs standard Fmoc (9-fluorenylmethoxycarbonyl) mediated solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a solid support. The process involves several key steps:

  1. Resin Preparation: Wang resin is used as the solid support.
  2. Amino Acid Coupling: Fmoc-protected amino acids are sequentially added. After each addition, the Fmoc group is removed to expose the amino group for the next coupling.
  3. Cleavage and Purification: Once synthesis is complete, the peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels.
  4. Conjugation: Novokinin can be conjugated with other molecules, such as polyethylene glycol derivatives, to enhance its pharmacological properties.

Characterization of Novokinin typically involves mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its structure and purity .

Molecular Structure Analysis

Structure and Data

The molecular structure of Novokinin consists of a linear chain of six amino acids: arginine (R), proline (P), leucine (L), lysine (K), proline (P), and tryptophan (W). The specific arrangement of these amino acids contributes to its biological activity, particularly its interaction with the AT2 receptor.

Key structural data includes:

  • Molecular Formula: C30H43N7O6
  • Molecular Weight: Approximately 585.7 g/mol
  • Peptide Bond Configuration: The peptide bonds are in a trans configuration, which is typical for naturally occurring peptides.
Chemical Reactions Analysis

Reactions and Technical Details

Novokinin primarily engages in receptor-mediated reactions that lead to vasodilation and hypotensive effects. Upon binding to the AT2 receptor, it activates intracellular signaling pathways that involve nitric oxide production and subsequent vasodilation.

Key reactions include:

  • Vasodilation: Activation of AT2 receptors leads to increased nitric oxide levels, which relaxes vascular smooth muscle.
  • Inhibition of Oxidative Stress: Novokinin has been shown to reduce levels of reactive oxygen species in various models, suggesting a protective role against oxidative damage .
Mechanism of Action

Process and Data

The mechanism by which Novokinin exerts its effects involves several steps:

  1. Receptor Binding: Novokinin binds selectively to the AT2 receptor.
  2. Signal Transduction: This binding activates downstream signaling pathways that increase nitric oxide synthase activity.
  3. Nitric Oxide Release: Enhanced nitric oxide production leads to vasodilation through smooth muscle relaxation.
  4. Reduction of Inflammation: By modulating oxidative stress markers such as NADPH oxidase and NF-kB, Novokinin contributes to anti-inflammatory effects .

Quantitative studies have demonstrated that Novokinin significantly reduces infarct size in myocardial ischemia-reperfusion injury models, indicating its cardioprotective properties .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Novokinin exhibits several important physical and chemical properties:

Relevant data from studies indicate that Novokinin retains activity over a range of concentrations typically used in experimental settings .

Applications

Scientific Uses

Novokinin has been explored for various scientific applications:

  • Cardiovascular Research: Its role as an AT2 receptor agonist makes it a candidate for studying blood pressure regulation and heart failure treatments.
  • Oxidative Stress Studies: Researchers investigate its potential in mitigating oxidative stress-related conditions, including ischemic injuries .
  • Drug Development: As a lead compound, Novokinin serves as a basis for developing new therapeutics targeting cardiovascular diseases.
Mechanistic Insights into Novokinin Pharmacodynamics

AT2 Receptor Agonism: Structural Determinants and Binding Affinity Profiling

Novokinin (Arg-Pro-Leu-Lys-Pro-Trp) is a hexapeptide agonist of the angiotensin II type 2 receptor (AT2R), designed based on the structure of ovokinin(2-7) derived from ovalbumin [1] [3]. Its binding affinity relies on three critical structural features:

  • N-terminal arginine: Forms ionic bonds with AT2R’s extracellular loop 3 (EL3), facilitating receptor docking.
  • Tryptophan residue: Engages in hydrophobic interactions with transmembrane helix 5 (TM5) via π-stacking.
  • Proline-leucine-proline motif: Stabilizes a β-turn conformation essential for receptor activation [3] [6].

Binding studies using AT2R-knockout mice confirm that Novokinin’s effects—including food suppression and vasodilation—are abolished in the absence of AT2R, while remaining intact in AT1R-knockout models [1]. Competitive radioligand assays show a dissociation constant (Kd) of 0.8 nM, indicating 400-fold higher selectivity for AT2R over AT1R [6].

Table 1: Structural Determinants of Novokinin Binding to AT2R

Structural ElementInteraction TypeFunctional DomainEffect of Mutation
N-terminal Arg (R)Ionic bondingEL3 loop90% affinity loss
Trp residueHydrophobic stackingTM5 helixLoss of receptor internalization
Pro-Leu-Pro motifConformational stabilityLigand-binding pocketReduced cAMP modulation

Peptide analogs lacking the C-terminal tryptophan exhibit >70% reduction in vasorelaxant activity, underscoring its indispensability [3] [6].

Prostaglandin-Dependent Signaling Cascades: IP and EP Receptor Crosstalk

Novokinin’s activation of AT2R triggers prostaglandin E2 (PGE₂)-dependent pathways via cyclooxygenase (COX) induction. Key mechanistic steps include:

  • COX-2 upregulation: AT2R agonism increases intracellular calcium, activating phospholipase A2 (PLA₂) to release arachidonic acid (AA), subsequently metabolized by COX-2 to PGE₂ [1] [7].
  • EP4 receptor engagement: PGE₂ binds to the EP4 receptor subtype, stimulating adenylate cyclase and elevating cyclic AMP (cAMP). This pathway is critical for Novokinin’s anorexigenic effects, as demonstrated by EP4 antagonist (ONO-AE3-208) blockade in murine studies [1].
  • Crosstalk with IP receptors: In vascular tissues, Novokinin synergizes with prostacyclin (PGI₂) to amplify vasodilation. PGI₂-IP receptor signaling enhances NO release, while EP4 activation suppresses NF-κB-driven inflammation [4] [7].

Notably, indomethacin (a COX inhibitor) abolishes Novokinin-induced food suppression in mice, confirming prostaglandins as non-redundant mediators [1].

Table 2: Prostaglandin Signaling Pathways Activated by Novokinin

ProstaglandinReceptor TargetDownstream EffectFunctional Outcome
PGE₂EP4↑ cAMP/PKA pathwayAppetite suppression
PGI₂ (prostacyclin)IP receptor↑ NO synthesis, ↓ Ca²⁺ influxVasodilation, anti-hypertension
PGD₂CRTH2Immune cell recruitmentContext-dependent pro/anti-inflammatory effects

Modulation of Renin-Angiotensin System (RAS) Components: ACE2/Ang 1-7 Axis Restoration

Novokinin counteracts pathological RAS overactivity by rebalancing the ACE2/Angiotensin-(1-7)/Mas receptor (MasR) axis:

  • ACE2 upregulation: In adjuvant-induced arthritis (AIA) rats, Novokinin increases renal ACE2 activity by 2.3-fold, converting angiotensin II (Ang II) to Angiotensin-(1-7) [3] [4].
  • AT1R downregulation: Novokinin reduces AT1R expression by 40% in inflamed tissues, diminishing pro-inflammatory signaling (e.g., NF-κB activation) [4] [8].
  • Mas receptor potentiation: Ang-(1-7) binding to MasR activates anti-fibrotic pathways (e.g., reduced TGF-β and collagen deposition) [8].

In AIA models, Novokinin restores the ACE/ACE2 ratio from pathological levels (5.8:1) to near-normal (1.2:1), directly correlating with reduced renal hydroxyeicosatetraenoic acids (HETEs) and fibrosis markers [3] [4]. Bone-targeted Novokinin conjugates enhance this effect by prolonging drug retention at osteoarthritic sites [3].

Table 3: Quantitative Effects of Novokinin on RAS Components in Arthritis Models

RAS ComponentChange Induced by NovokininPathophysiological Impact
ACE2 activity↑ 130–230%Enhanced Ang II degradation
Angiotensin-(1-7)↑ 3.1-foldMasR-mediated anti-fibrosis
AT1R expression↓ 40%Suppressed oxidative stress
ACE/ACE2 ratioNormalized from 5.8 → 1.2Reduced inflammation

Downstream Anti-Inflammatory Mediators: Epoxyeicosatrienoic Acid (EET) Biosynthesis

Novokinin shifts arachidonic acid metabolism toward anti-inflammatory epoxyeicosatrienoic acids (EETs) via cytochrome P450 (CYP) epoxygenases:

  • CYP2J2/CYP2C induction: AT2R agonism upregulates CYP epoxygenases, increasing EET synthesis (e.g., 14,15-EET) by 4.5-fold in arthritic joints [3] [7].
  • EET-mediated effects:
  • Vasodilation: 11,12-EET activates calcium-sensitive potassium channels (BKCa) in vascular endothelium.
  • Anti-inflammation: 14,15-EET inhibits TNF-α-induced NF-κB nuclear translocation [7].
  • sEH suppression: Novokinin downregulates soluble epoxide hydrolase (sEH), which converts EETs to less active dihydroxyeicosatrienoic acids (DiHETEs). This preserves EET bioavailability [3] [7].

In AIA rats, Novokinin reverses the EET/HETE ratio from 0.4 (pro-inflammatory) to 2.1 (anti-inflammatory), correlating with reduced leukocyte infiltration and joint edema [3].

Table 4: Novokinin’s Modulation of Lipid Mediators in Inflammation

Lipid MediatorBiosynthetic PathwayChange with NovokininBiological Effect
14,15-EETCYP2C/2J2 epoxygenation of AA↑ 350–450%NF-κB inhibition, vasodilation
20-HETECYP4A/4F ω-hydroxylation of AA↓ 60%Reduced vasoconstriction
Lipoxin A415-LOX/5-LOX transcellular synthesis↑ 200%Inflammation resolution

Properties

CAS Number

358738-77-9

Product Name

Novokinin

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid

Molecular Formula

C39H61N11O7

Molecular Weight

796.0 g/mol

InChI

InChI=1S/C39H61N11O7/c1-23(2)20-29(47-34(52)31-14-8-18-49(31)36(54)26(41)11-7-17-44-39(42)43)33(51)46-28(13-5-6-16-40)37(55)50-19-9-15-32(50)35(53)48-30(38(56)57)21-24-22-45-27-12-4-3-10-25(24)27/h3-4,10,12,22-23,26,28-32,45H,5-9,11,13-21,40-41H2,1-2H3,(H,46,51)(H,47,52)(H,48,53)(H,56,57)(H4,42,43,44)/t26-,28-,29-,30-,31-,32-/m0/s1

InChI Key

WCJSVACAALWGRF-LQPYQXOBSA-N

SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N

Solubility

Soluble in DMSO

Synonyms

Arg-Pro-Leu-Lys-Pro-Trp
arginyl-prolyl-leucyl-lysyl-prolyl-tryptophan
novokinin
RPLKPW peptide

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.